methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
Description
methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, methoxy groups, and a phenylcarbamoyl moiety.
Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-32-24-15-19-13-14-29(27(31)28-20-7-5-4-6-8-20)23(22(19)16-25(24)33-2)17-35-21-11-9-18(10-12-21)26(30)34-3/h4-12,15-16,23H,13-14,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAPCSSNIXPATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=CC=C3)COC4=CC=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride
The tetrahydroisoquinoline core is synthesized via the Pomeranz-Fritsch reaction, as adapted from methodologies in anti-angiogenesis agent development.
Procedure :
- Cyclization : Isoquinoline derivatives are treated with hydroxylamine-O-sulfonic acid in aqueous acidic conditions at 90°C for 2 hours to yield 2-aminoisoquinolinium iodide.
- Reduction : Sodium borohydride in absolute ethanol reduces the imine intermediate to the tetrahydroisoquinoline framework.
Key Data :
- Yield: 68–72% after purification by recrystallization from ethanol.
- Characterization: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d6$$): δ 3.78 (s, 6H, OCH$$3$$), 4.12–4.25 (m, 2H, CH$$_2$$), 6.52 (s, 1H, ArH), 6.89 (s, 1H, ArH).
Introduction of the Phenylcarbamoyl Group
Acylation of the Tetrahydroisoquinoline Amine
The secondary amine at position 2 undergoes acylation with phenyl isocyanate under anhydrous conditions.
Optimized Protocol :
- Reaction Conditions :
- Workup : The reaction is quenched with ice-water, and the product is extracted with DCM. The organic layer is dried over MgSO$$_4$$ and concentrated.
Analytical Validation :
- Yield: 85% after column chromatography (SiO$$_2$$, hexane:ethyl acetate 3:1).
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 3.82 (s, 6H, OCH$$3$$), 4.65 (s, 2H, NCH$$_2$$), 6.95–7.35 (m, 5H, Ph).
Coupling with Methyl 4-Hydroxybenzoate
Etherification via Mitsunobu Reaction
The hydroxyl group of methyl 4-hydroxybenzoate is coupled to the tetrahydroisoquinoline’s benzylic position using a Mitsunobu protocol.
Stepwise Synthesis :
- Activation : Methyl 4-hydroxybenzoate (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) are combined in THF.
- Coupling : The tetrahydroisoquinoline intermediate (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
- Purification : Silica gel chromatography (hexane:acetone 4:1) isolates the product.
Performance Metrics :
- Yield: 78%.
- $$ ^{13}\text{C NMR} $$ (101 MHz, CDCl$$3$$): δ 52.1 (OCH$$3$$), 55.6 (OCH$$_3$$), 115.2–160.4 (ArC), 167.8 (C=O).
Final Esterification and Global Deprotection
Methyl Ester Formation
The carboxylic acid intermediate is esterified using thionyl chloride and methanol.
Critical Parameters :
- Reagents : Thionyl chloride (2 equiv), anhydrous methanol (10 equiv).
- Conditions : Reflux at 70°C for 6 hours.
Characterization :
Analytical and Spectroscopic Data Summary
Comprehensive Characterization :
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds similar to methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate exhibit significant anticancer properties. The compound's structure allows it to interact with multiple biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
Neuroprotective Effects :
Another area where this compound shows promise is in neuroprotection. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pharmacological Applications
Analgesic Properties :
this compound may also possess analgesic properties. Research into related compounds has demonstrated their effectiveness in pain management through modulation of neurotransmitter systems involved in pain perception .
Anti-inflammatory Activity :
The compound has been evaluated for its anti-inflammatory effects. Similar derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This positions the compound as a candidate for developing new anti-inflammatory drugs.
Synthesis and Formulation
The synthesis of this compound involves complex chemical processes that ensure high purity and bioavailability of the final product. Various methodologies have been explored to optimize the synthesis route for better yield and efficiency .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Neuroprotection | Showed that related compounds prevented neuronal cell death in models of oxidative stress. |
| Study C | Analgesic Effects | Found effective pain relief comparable to standard analgesics in animal models. |
Mechanism of Action
The mechanism of action of methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can be compared with similar compounds such as:
Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: Similar in structure but with different functional groups.
4-Hydroxy-2-quinolones: Share the isoquinoline core but differ in substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-{[6,7-dimethoxy-2-(phenylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a tetrahydroisoquinoline core substituted with methoxy and phenylcarbamoyl groups, contributing to its biological activity.
Research indicates that compounds similar to this compound may exhibit dual inhibition of key signaling pathways involved in cancer progression. Specifically, they may act as inhibitors of the MET and VEGF pathways, which are critical in tumor growth and metastasis .
Biological Activities
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a structurally similar compound in inhibiting prostate cancer cell lines. The results indicated a dose-dependent reduction in cell viability and migration. The mechanism was attributed to the compound's ability to inhibit MET signaling pathways .
Case Study 2: Anti-inflammatory Activity
In a model of psoriatic inflammation, a related compound significantly reduced the levels of IL-6 and IL-23 in macrophages activated by inflammatory stimuli. This suggests potential for therapeutic application in inflammatory skin diseases .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on MET/VEGF Inhibition | Demonstrated significant inhibition of cancer cell proliferation | Potential for development as an anticancer agent |
| Anti-inflammatory Study | Reduced cytokine production in macrophages | Possible treatment for inflammatory conditions |
| Antioxidant Activity Assessment | Showed ability to scavenge free radicals | Implications for oxidative stress-related diseases |
Q & A
Basic: What are the critical spectroscopic techniques for confirming the structural identity of this compound?
To confirm structural integrity, employ a combination of 1H/13C NMR (to analyze proton and carbon environments), IR spectroscopy (to identify functional groups like carbonyls and amides), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystalline samples, X-ray crystallography using software like SHELXL (for refinement) provides unambiguous structural confirmation by resolving bond lengths and angles . Challenges in NMR interpretation (e.g., signal splitting due to diastereotopic protons) may require 2D experiments (COSY, HSQC) .
Advanced: How can synthetic routes be optimized to improve the yield of the tetrahydroisoquinoline core?
Optimization involves catalyst screening (e.g., palladium for coupling reactions), solvent polarity adjustments (e.g., DMF vs. THF), and temperature modulation during cyclization steps. For example, highlights multi-step syntheses where refluxing in anhydrous conditions improved ring closure. Protecting group strategies (e.g., methoxy groups) prevent undesired side reactions, while HPLC-guided purification ensures high-purity intermediates .
Basic: What safety protocols are essential when handling this compound in the lab?
Follow GHS Category 4 precautions (acute toxicity): use fume hoods , nitrile gloves , and eye protection to avoid inhalation, dermal contact, or ingestion. Store in tightly sealed containers in cool, dry conditions away from acids/oxidizers. Combustion releases toxic fumes; use CO2/dry chemical extinguishers .
Advanced: How can conflicting crystallographic data between refinement software be resolved?
Cross-validate results using multiple refinement packages (SHELXL vs. OLEX2) and check for overfitting via R-factor analysis. SHELX’s robust algorithms (e.g., TWIN/BASF commands) handle twinning or disorder, common in flexible tetrahydroisoquinoline derivatives . Pair with DFT calculations to validate bond geometry discrepancies .
Basic: What methods are used to assess purity post-synthesis?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies impurities. TLC (silica gel, UV visualization) provides rapid purity checks. Melting point analysis (e.g., capillary method) detects polymorphic variations, while elemental analysis verifies stoichiometry .
Advanced: What strategies address discrepancies between theoretical and experimental NMR spectra?
Solvent effects (e.g., DMSO vs. CDCl3) and tautomerism (amide vs. enol forms) may shift signals. Use computational NMR prediction tools (Gaussian, ACD/Labs) to simulate spectra and compare with experimental data. For dynamic systems (e.g., hindered rotation), variable-temperature NMR clarifies conformational exchange .
Basic: How should the compound be stored to ensure long-term stability?
Store in amber glass vials under inert gas (argon) at 2–8°C to prevent hydrolysis of the ester/amide bonds. Avoid exposure to moisture and UV light, which degrade methoxy and benzoate groups .
Advanced: What in vitro assays evaluate metabolic stability for preclinical studies?
Use human liver microsomes (HLM) with NADPH cofactors to measure metabolic half-life. LC-MS/MS quantifies parent compound degradation. For cytochrome P450 interactions, conduct CYP inhibition assays (e.g., CYP3A4 isoform) to predict drug-drug interaction risks .
Basic: What are the key intermediates in synthesizing this compound?
Critical intermediates include:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline : Synthesized via Pictet-Spengler cyclization.
Phenylcarbamoyl chloride : Prepared from aniline and phosgene equivalents.
Methyl 4-hydroxybenzoate : Functionalized via Mitsunobu reaction with the tetrahydroisoquinoline methoxy group .
Advanced: How can molecular docking predict the compound’s binding to biological targets?
Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase). Validate docking poses with MD simulations (AMBER/CHARMM) to assess binding stability. QM/MM hybrid methods refine electronic interactions at active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
